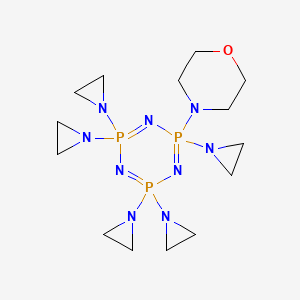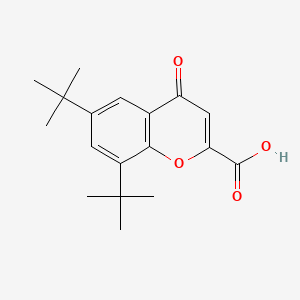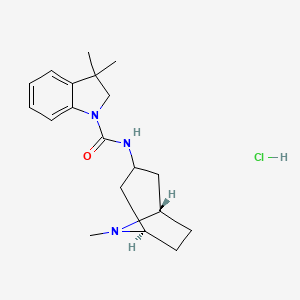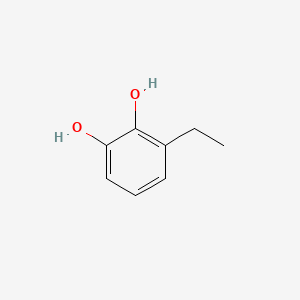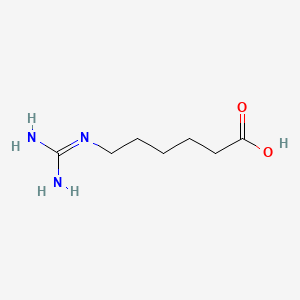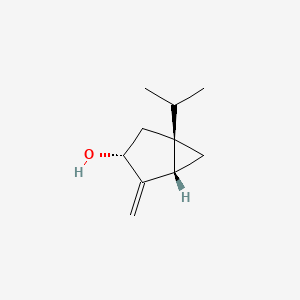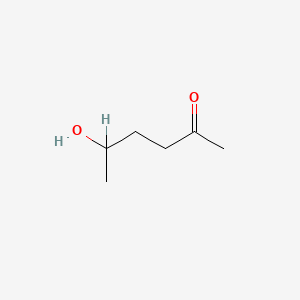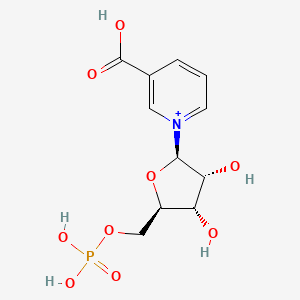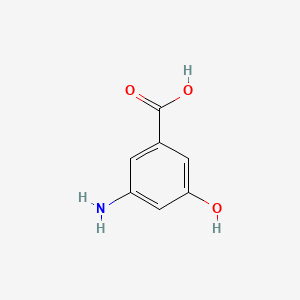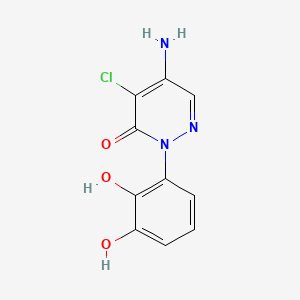
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one is an organochlorine compound, a member of phenols and a pyridazinone.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- 5-Amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one has been used as a starting material in chemical synthesis. Nucleophilic introduction of various groups into its structure and reactions with activated malonates have been explored to yield various pyrido[2,3-d]pyridazines (Schober, Megyeri, & Kappe, 1990). Additionally, transformations of related pyridazinones to generate new compounds with different properties have been studied, focusing on synthesis routes and chemical reactions (Alonazy, Al-Hazimi, & Korraa, 2009).
Biological Activities
- Some derivatives of pyridazinones, including 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one, have been investigated for their biological activities. For example, certain derivatives have been screened for pesticidal activity, although none reached the activity levels of the used standards (Konečný, Žúžiová, Kováč, & Liptaj, 1997). Furthermore, pyridazinone compounds have been examined for their potential antimicrobial activities, although results indicated low or negligible effects (Alonazy, Al-Hazimi, & Korraa, 2009).
Agricultural Applications
- In the context of agriculture, 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one derivatives have been studied for their herbicidal properties. They have been found to inhibit photosynthesis in plants like barley, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Environmental Impact
- Research has also delved into the environmental impact and degradation of pyridazinone compounds. Studies on the bacterial degradation of these compounds in soil have led to the identification of metabolites and proposed pathways for their microbial degradation (de Frenne, Eberspächer, & Lingens, 1973).
Propriétés
Numéro CAS |
50512-54-4 |
|---|---|
Nom du produit |
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one |
Formule moléculaire |
C10H8ClN3O3 |
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H8ClN3O3/c11-8-5(12)4-13-14(10(8)17)6-2-1-3-7(15)9(6)16/h1-4,15-16H,12H2 |
Clé InChI |
NGWWIKMKDDRAOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)N2C(=O)C(=C(C=N2)N)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)N2C(=O)C(=C(C=N2)N)Cl |
Synonymes |
5-amino-4-chloro-(2,3-dihydroxy-1-phenyl)-3(2H)-pyridazinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




